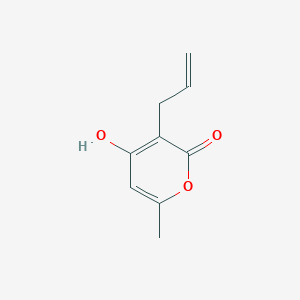

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-hydroxy-6-methyl-3-prop-2-enylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-3-4-7-8(10)5-6(2)12-9(7)11/h3,5,10H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMUOIMRCXPXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716195 | |

| Record name | 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50607-36-8 | |

| Record name | 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Substrate Activation : DHAA is treated with a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (e.g., DMF) to deprotonate the hydroxyl group, enhancing nucleophilicity at the 3-position.

- Allylation : Allyl bromide (1.2 equiv) is added dropwise at 60–80°C for 6–8 hours.

- Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via column chromatography yields the target compound.

| Entry | Allylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Allyl bromide | DMF | 80 | 8 | 72 |

| 2 | Allyl chloride | Acetonitrile | 60 | 12 | 58 |

Mechanistic Insight : The base deprotonates the hydroxyl group, enabling an S$$_\text{N}$$2 attack on the allyl halide. Steric hindrance from the acetyl group directs substitution to the 3-position.

Claisen Condensation with Allyl Acetate

This method leverages the condensation of β-keto esters with allyl acetate under acidic conditions to construct the pyrone ring.

Procedure:

- Condensation : Ethyl acetoacetate (1.0 equiv) and allyl acetate (1.5 equiv) are heated with H$$2$$SO$$4$$ (5 mol%) in toluene at 110°C for 4 hours.

- Cyclization : Intramolecular lactonization occurs spontaneously under reflux.

- Isolation : The mixture is neutralized with NaHCO$$_3$$, and the product is recrystallized from ethanol.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | H$$2$$SO$$4$$ | Toluene | 110 | 65 |

| 2 | PTSA | Xylene | 130 | 60 |

Key Consideration : Excess allyl acetate ensures complete conversion, but higher temperatures may promote decarboxylation.

Transition Metal-Catalyzed Allylation

Palladium-catalyzed methods enable direct allylation of preformed pyrone intermediates.

Procedure:

- Substrate Preparation : 4-Hydroxy-6-methyl-2H-pyran-2-one is synthesized via deacetylation of DHAA using 96% H$$2$$SO$$4$$ at 95°C.

- Allylation : The pyrone (1.0 equiv), allyl carbonate (1.2 equiv), and Pd(PPh$$3$$)$$4$$ (5 mol%) are stirred in THF at 25°C for 24 hours.

- Purification : Silica gel chromatography isolates the product.

| Entry | Catalyst | Allyl Source | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh$$3$$)$$4$$ | Allyl carbonate | 68 |

| 2 | Pd(OAc)$$_2$$ | Allyl bromide | 55 |

Advantage : This method avoids harsh conditions, preserving acid-sensitive functional groups.

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates reaction kinetics, improving yields and reducing time.

Procedure:

- Mixing : DHAA (1.0 equiv) and allyl amine (1.5 equiv) are combined in ethanol.

- Sonication : The mixture is irradiated at 40 kHz for 1 hour at 50°C.

- Oxidation : The intermediate imine is oxidized with MnO$$_2$$ to yield the allyl-substituted pyrone.

| Entry | Ultrasound Frequency (kHz) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 40 | 1 | 78 |

| 2 | 35 | 1.5 | 70 |

Efficiency : Ultrasound promotes cavitation, enhancing mass transfer and reaction homogeneity.

Biocatalytic Approaches

Emerging enzymatic methods utilize bacterial polyketide synthases (PKS) for regioselective allylation.

Procedure:

- Enzyme Preparation : Recombinant RpsA type III PKS from Rhodospirillum centenum is expressed in E. coli.

- In Vitro Reaction : The enzyme catalyzes the condensation of methylmalonyl-CoA with allyl-CoA in Tris-HCl buffer (pH 7.5) at 30°C.

- Product Extraction : Ethyl acetate extraction followed by HPLC purification yields the target compound.

| Entry | Starter Substrate | Extender Units | Yield (%) |

|---|---|---|---|

| 1 | Allyl-CoA | 2× Methylmalonyl-CoA | 42 |

Sustainability : This method avoids toxic solvents and enables chiral selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or thioethers.

Scientific Research Applications

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Used in the formulation of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one involves its interaction with various molecular targets. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, leading to the activation of signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Physical Properties

The pyran-2-one scaffold’s properties are highly substituent-dependent. Below is a comparative analysis (Table 1):

Table 1: Substituent Effects on Pyran-2-one Derivatives

Key Observations :

- Allyl vs. Acyl Groups : The allyl-substituted target compound is more reactive than acylated derivatives (e.g., Pogostone) due to the unsaturated bond, enabling applications in catalysis or further synthesis .

- Aromatic vs. Aliphatic Substituents : Thiazole- or phenyl-substituted derivatives (e.g., 4a, 4e in ) exhibit higher melting points (>200°C) compared to aliphatic analogues, likely due to π-π stacking .

Spectral and Structural Characterization

- IR/NMR Trends :

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+ at m/z 166.17 for the target compound) .

Biological Activity

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one, also known as 4-hydroxy-6-methyl-2-pyrone, is a natural compound belonging to the class of flavonoids. This compound exhibits various biological activities that are of significant interest in pharmacology and biochemistry. This article provides a detailed review of its biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈O₃ |

| Molecular Weight | 168.16 g/mol |

| CAS Number | 50607-36-8 |

| Appearance | White to pale yellow powder |

| Melting Point | 188 °C (decomposes) |

| Solubility | Soluble in methanol |

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress related to various diseases.

DPPH Radical Scavenging Assay:

The antioxidant activity was evaluated using the DPPH radical scavenging method. The results indicated that the compound exhibited significant scavenging activity, comparable to standard antioxidants.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

The compound demonstrated a dose-dependent increase in antioxidant activity, suggesting its potential as a natural antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. The mechanism of action primarily involves the inhibition of microbial cell wall synthesis and metabolic pathways.

Antimicrobial Efficacy Against Various Strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for use in food preservation and therapeutic applications .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Research has shown that this compound can modulate inflammatory responses.

Inhibition of Pro-inflammatory Cytokines:

In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (50 µg/mL) | 80 | 120 |

This reduction indicates its potential role as an anti-inflammatory agent .

Case Studies

-

Case Study on Antioxidant Activity:

A study published in PMC evaluated the effects of various flavonoids on oxidative stress markers in human cell lines. The results showed that compounds similar to this compound significantly reduced oxidative damage in cells exposed to hydrogen peroxide . -

Case Study on Antimicrobial Effects:

Another research investigated the antimicrobial properties against foodborne pathogens. The study concluded that the compound effectively inhibited the growth of several strains, suggesting its application as a natural preservative in food products .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one, and how can green chemistry principles be applied?

- Methodological Answer : The compound can be synthesized via a "one-pot" method under microwave irradiation or high-pressure conditions to minimize solvent use and energy consumption. For example, Keppe's protocol involves cycloaddition reactions using environmentally benign catalysts (e.g., acetic acid) to achieve yields >75% . Green chemistry approaches, such as solvent-free microwave-assisted synthesis, reduce reaction times from hours to minutes while maintaining high purity (>95%) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- 1H-NMR : The pyran ring proton appears as a singlet at δ ~6.1–6.2 ppm, while the allyl (prop-2-en-1-yl) group shows characteristic doublets (δ ~5.1–5.3 ppm for CH₂ and δ ~5.8–6.0 ppm for CH) .

- IR : Key peaks include O–H stretching (~3414 cm⁻¹), conjugated C=O (~1720 cm⁻¹), and C=C (~1610 cm⁻¹) .

- HRMS : Used to confirm molecular weight (e.g., [M+H]+ at m/z 327.1596 for chalcone derivatives) .

Q. What are the primary reactivity patterns of this compound with nucleophiles?

- Methodological Answer : The α,β-unsaturated ketone moiety undergoes Michael additions or cycloadditions. For instance, reactions with hydrazine yield pyrazole derivatives, while amines (e.g., ethylamine) induce pyran ring opening to form conjugated products. Solvent choice (e.g., ethanol vs. DMF) and temperature (reflux at 75°C) critically influence regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing chalcone derivatives via Knoevenagel condensation?

- Methodological Answer :

- Solvent polarity significantly impacts absorption spectra (λₐᵦₛ ~330–490 nm), with DMF inducing a bathochromic shift due to stabilization of excited states .

Q. How do contradictory pharmacological data (e.g., anti-HIV vs. anticancer activity) inform structure-activity relationship (SAR) studies?

- Methodological Answer :

- Anti-HIV Activity : Linked to the 4-hydroxy group and allyl substituent, which may inhibit viral protease by mimicking peptide substrates .

- Anticancer Activity : The α,β-unsaturated system facilitates Michael additions to thiol groups in cellular targets (e.g., tubulin). Discrepancies in IC₅₀ values across studies (e.g., 2–50 µM) may arise from variations in cell lines or substituent positioning (e.g., para-substituted aryl groups enhance cytotoxicity) .

- Resolution : Use standardized assays (e.g., MTT for cytotoxicity) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with bioactivity .

Q. What computational strategies validate the spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts (<2 ppm deviation from experimental data) and IR vibrations .

- X-ray Crystallography : Hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize the crystal lattice, with reported unit cell parameters (e.g., a = 7.8 Å, b = 10.2 Å, c = 12.4 Å) .

Q. How does solvent choice influence the compound’s stability and degradation pathways?

- Methodological Answer :

- Polar Protic Solvents (e.g., MeOH) : Accelerate hydrolysis of the lactone ring, forming open-chain carboxylic acids. Monitor degradation via HPLC (retention time shifts).

- Aprotic Solvents (e.g., DCM) : Enhance stability; shelf life >6 months at −20°C. Use UV-Vis spectroscopy (λₐᵦₛ ~280 nm) to track decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.